molecular formula C8H10N2O2S B14313565 N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine CAS No. 108934-87-8

N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine

Katalognummer: B14313565
CAS-Nummer: 108934-87-8
Molekulargewicht: 198.24 g/mol
InChI-Schlüssel: VRZUTYSTJKXFPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine is an organic compound characterized by the presence of a methyl group, a nitrophenyl group, and a sulfanyl group attached to a methanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine typically involves the nucleophilic substitution reaction of N-methylmethanamine with 4-nitrophenylsulfanyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at a controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted methanamine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

    N-Methyl-4-nitroaniline: Similar structure but lacks the sulfanyl group.

    N-Methyl-4-nitrobenzenesulfonamide: Contains a sulfonamide group instead of a sulfanyl group.

    N-Methyl-4-nitrophenylsulfone: Contains a sulfone group instead of a sulfanyl group.

Uniqueness: N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine is unique due to the presence of both the nitrophenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

108934-87-8

Molekularformel

C8H10N2O2S

Molekulargewicht

198.24 g/mol

IUPAC-Name

N-methyl-N-(4-nitrophenyl)sulfanylmethanamine

InChI

InChI=1S/C8H10N2O2S/c1-9(2)13-8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3

InChI-Schlüssel

VRZUTYSTJKXFPH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)SC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.